N-Ethyl-4-fluorobenzylamine
Overview
Description
Synthesis Analysis
N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One notable approach involves the transition metal-assisted sodium borohydride reduction of 4-fluorobenzonitrile, leading to 4-fluorobenzylamine derivatives (Koslowsky, I., Mercer, J., & Wuest, F., 2010). Another method utilizes a remotely-controlled synthesis unit based on Ni(II)-mediated borohydride exchange resin (BER) reduction, offering a viable option for automated syntheses (Way, J. D., & Wuest, F., 2013).
Molecular Structure Analysis
The molecular and crystal structure of compounds related to N-Ethyl-4-fluorobenzylamine has been a subject of interest, revealing insights into its conformation and stability. Studies have demonstrated various crystal systems and geometric conformations, contributing to a deeper understanding of its molecular structure (Thyen, W., Heineman, F., & Zugenmaier, P., 1994).
Chemical Reactions and Properties
N-Ethyl-4-fluorobenzylamine is involved in selective and efficient reactions, such as the oxidation of aryl alcohols to their corresponding aldehydes and ketones, under mild conditions. This selectivity is enhanced when absorbed on silica gel, showcasing its potential in heterogeneous oxidation reactions (Kassaee, M., Sayyed-alangi, S. Z., & Sajjadi-Ghotbabadi, H., 2004).
Physical Properties Analysis
Research on compounds similar to N-Ethyl-4-fluorobenzylamine has provided insights into their physical properties, including solvatochromism, fluorescence quantum yields, and lifetimes, which are influenced by solvent polarity and temperature. These properties are crucial for understanding the behavior of N-Ethyl-4-fluorobenzylamine in different environments (Létard, J., Lapouyade, R., & Rettig, W., 1993).
Chemical Properties Analysis
The chemical properties of N-Ethyl-4-fluorobenzylamine, including its reactivity and interaction with other compounds, are pivotal for its applications in chemical synthesis and materials science. The fluorine atom presents in the molecule contributes to its unique reactivity, making it a valuable building block for the development of novel compounds (Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S., 2013).
Scientific Research Applications
Application in Organic Chemistry
- Summary of the Application : 4-Fluorobenzylamine is used as a building block in organic synthesis . It’s an important component for the synthesis of various organic compounds .
- Results or Outcomes : The outcomes also depend on the specific reactions. In general, it’s used to introduce the 4-fluorobenzyl group into the target molecules .
Application in the Synthesis of PET Radiotracers
- Summary of the Application : 4-[18F]fluorobenzylamine is used as a building block for the preparation of PET radiotracers .
- Methods of Application : The synthesis of 4-[18F]fluorobenzylamine involves the transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile . This approach can be extended to borohydride exchange resin, enabling a viable option for use in automated syntheses .
- Results or Outcomes : The synthesized 4-[18F]fluorobenzylamine can be used for the synthesis of thiol group-reactive prosthetic groups .
Safety And Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURFQQZYGVCIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405877 | |
Record name | N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-fluorobenzylamine | |
CAS RN |
162401-03-8 | |
Record name | N-(4-fluorobenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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